3-cyclopropyl-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione
Description
This compound features a hybrid structure comprising three key domains:
- Purine core: A 9-methyl-9H-purin-6-yl group, which mimics nucleotide bases and may confer affinity for enzymes or receptors targeting adenosine or guanine derivatives.
- Imidazolidine-dione moiety: A 3-cyclopropyl-substituted imidazolidine-2,4-dione, contributing steric bulk and metabolic stability due to the cyclopropyl group.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(9-methylpurin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-21-10-20-14-15(21)18-9-19-16(14)22-6-4-11(5-7-22)23-8-13(25)24(17(23)26)12-2-3-12/h9-12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBQBJBZKCTYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)N4CC(=O)N(C4=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-cyclopropyl-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione, commonly referred to as EVT-6589698, is a complex organic compound belonging to the class of imidazolidine derivatives. Its unique structure, characterized by an imidazolidine core with two carbonyl groups, a cyclopropyl group, and a piperidine moiety linked to a purine derivative, suggests significant potential for various biological activities, particularly as an enzyme inhibitor . This article aims to explore the biological activity of this compound through case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.4 g/mol. The compound's structural complexity allows it to participate in various chemical reactions and biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 2549021-46-5 |
Case Study: Inhibition of Enzyme Activity
In a study investigating the effects of imidazolidine derivatives on sphingomyelinase activity, researchers identified several compounds that exhibited concentration-dependent inhibition. While direct data on EVT-6589698 is scarce, the results from related compounds suggest that it may also inhibit enzyme activity effectively at certain concentrations .
Structure–Activity Relationship (SAR)
A comprehensive structure–activity relationship analysis has been conducted on various imidazolidine derivatives. This analysis highlighted the importance of specific structural features in enhancing biological activity. For example, modifications to the piperidine ring or the introduction of substituents on the purine moiety may significantly alter the compound's inhibitory potency against target enzymes . Future studies should focus on systematically exploring these modifications in EVT-6589698.
Pharmacokinetics and Toxicology
Current literature does not provide extensive pharmacokinetic data for EVT-6589698. However, understanding the pharmacokinetic profile is crucial for evaluating its therapeutic potential. Compounds with similar structures have demonstrated favorable oral bioavailability and brain penetration capabilities, which are essential for drugs targeting central nervous system disorders .
Toxicity Assessments
Toxicological evaluations are critical in determining the safety profile of new compounds. Similar imidazolidine derivatives have been assessed for cytotoxicity against various cell lines, showing varying degrees of toxicity depending on their structural modifications. Future research should include toxicity assessments specific to EVT-6589698 to ensure its safety for potential therapeutic applications .
Scientific Research Applications
Structural Characteristics
The compound features a unique imidazolidine core that includes:
- Cyclopropyl Group : A three-membered carbon ring contributing to the compound's rigidity and reactivity.
- Piperidine Moiety : A six-membered nitrogen-containing ring that enhances the compound’s interaction with biological targets.
- Purine Derivative : A bicyclic structure that plays a crucial role in various biological processes, including nucleic acid metabolism.
The molecular formula of this compound is with a molecular weight of approximately 350.4 g/mol .
Biological Activities
Research indicates that 3-cyclopropyl-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione exhibits potential as an enzyme inhibitor , particularly targeting kinases involved in various signaling pathways. Its structural features suggest it may interact effectively with ATP-binding sites due to the purine-like structure, which is critical for kinase activity modulation.
Potential Therapeutic Applications
- Cancer Therapy : Given its kinase inhibitory properties, this compound may be explored as a therapeutic agent in cancer treatment by inhibiting pathways that promote tumor growth.
- Neurological Disorders : The piperidine moiety suggests potential for activity in neurological contexts, possibly as a modulator of neurotransmitter systems.
- Antiviral Activity : The purine structure aligns with known antiviral agents, indicating possible applications in treating viral infections.
Chemical Reactions Analysis
Table 1: Key Reaction Steps and Conditions
Mechanistic Insights:
-
Cyclopropane Installation : The cyclopropyl group is introduced via alkylation using cyclopropyl bromide under Mitsunobu conditions (e.g., DIAD, PPh₃) or via cyclopropanation of allylic precursors .
-
Piperidine-Purine Coupling : The 9-methylpurine is attached to the piperidine ring through a palladium-catalyzed Suzuki cross-coupling, leveraging boronic acid derivatives of purine .
Optimization of Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig reactions are critical for connecting aromatic and heterocyclic components.
Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura (purine) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 68–72 | >95% | Requires inert atmosphere |
| Buchwald-Hartwig (C–N) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 55–60 | >90% | Sensitive to moisture |
Key Observations :
-
Purine coupling efficiency depends on steric hindrance at the purine’s C6 position .
-
Methylation of purine (to form 9-methyl-9H-purine) precedes coupling to avoid side reactions .
Protection-Deprotection Strategies
Temporary protecting groups ensure regioselectivity during functionalization:
Table 3: Protection Schemes
| Functional Group | Protecting Group | Deprotection Method | Application Example |
|---|---|---|---|
| Piperidine NH | Boc (tert-butyloxycarbonyl) | TFA/CH₂Cl₂ (1:1) | Prevents undesired alkylation |
| Purine NH | Acetyl | K₂CO₃/MeOH (reflux) | Facilitates selective methylation |
Example :
-
Boc-protected piperidine is coupled to the imidazolidine core.
-
Deprotection with TFA exposes the amine for subsequent purine coupling .
Table 4: Spectroscopic Data (Representative Examples)
| Technique | Key Signals | Confirmation Target |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (m, cyclopropyl CH₂), δ 3.8–4.2 (m, piperidine CH₂N) | Cyclopropane/piperidine integration |
| ¹³C NMR | δ 175–178 (C=O, imidazolidine dione), δ 152 (purine C6) | Core scaffold integrity |
| HPLC-MS | [M+H]⁺ 454.2 (calc. 454.2) | Molecular weight validation |
Purity Standards :
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Purine vs. Pyrimidine Derivatives
- Target Compound: The purine core may enhance binding to adenosine receptors or kinases compared to pyrimidine-based analogues.
- Compound: Replaces purine with a 4-cyclopropyl-6-oxo-1,6-dihydropyrimidine group .
Implications : Purine derivatives generally exhibit higher polarity and hydrogen-bonding capacity, which may improve target engagement but reduce membrane permeability compared to pyrimidines.
Imidazolidine-dione vs. Triazinone Derivatives
- : Synthesized imidazo[4,5-d][1,2,3]triazin-4(7H)-one derivatives .
Structural Impact: Replacing imidazolidine-dione with triazinone could alter electron distribution and binding kinetics, though activity data are unavailable.
Substituent Effects
Cyclopropyl Group
- The cyclopropyl group in the target compound and analogue enhances metabolic stability by resisting oxidative degradation .
- Compound (4c) : Features a 4-chloronaphthalen-2-yl group instead of cyclopropyl . Chlorine substituents increase lipophilicity but may introduce toxicity risks.
| Substituent | LogP (Predicted) | Metabolic Stability |
|---|---|---|
| Cyclopropyl (Target) | ~1.8 | High |
| Chloronaphthyl (4c) | ~3.2 | Moderate |
Implications : Cyclopropyl balances lipophilicity and stability, making it preferable for drug design.
Piperidine Linker Modifications
- Target Compound : Uses a direct piperidine linkage, optimizing conformational rigidity.
Comparison :
- Target Compound : Shorter linker may improve binding entropy.
- Compound : Acetyl spacer could enhance solubility but reduce target engagement.
Q & A
Q. What synthetic strategies are recommended for 3-cyclopropyl-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) optimize intermediate stability .
- Temperature control : Exothermic steps (e.g., cyclopropane ring formation) require slow addition and cooling to prevent side reactions .
- Catalysts : Palladium-based catalysts may enhance coupling efficiency between purine and piperidine moieties .
- Purification : Column chromatography with gradients (e.g., 5–20% MeOH in DCM) isolates the target compound. Purity ≥95% is achievable via HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC : Quantify impurities using reverse-phase columns (C18) and UV detection at 254 nm. Impurity thresholds should align with ICH guidelines (e.g., ≤0.15% for unknown impurities) .
- NMR : ¹H/¹³C NMR confirms regioselectivity of the cyclopropane and purine-piperidine linkage. Deuterated DMSO is ideal for solubility .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 396.18) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for synthesis steps involving volatile reagents .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopropane formation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvent-catalyst combinations, reducing trial-and-error experimentation by >50% .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Q. How should researchers address discrepancies between observed and predicted reactivity during synthesis?
- Methodological Answer :
- Controlled Replication : Repeat experiments under identical conditions to rule out procedural errors .
- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to detect transient intermediates that deviate from computational models .
- Parameter Adjustment : If DFT predicts a lower activation energy than observed, re-evaluate solvent polarity effects or consider alternative protonation states .
Q. What strategies are effective for impurity profiling and mitigation in this compound?
- Methodological Answer :
- LC-MS/MS : Identify impurities (e.g., dealkylated byproducts) using fragmentation patterns. Compare with databases like USP or EP monographs .
- Crystallization Optimization : Adjust anti-solvent addition rates (e.g., water in DCM) to selectively crystallize the target compound and exclude impurities .
- Stability Studies : Stress testing (e.g., 40°C/75% RH for 4 weeks) identifies degradation pathways, informing formulation strategies .
Q. How can heterogeneous catalysis improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Catalyst Screening : Test immobilized Pd catalysts (e.g., Pd/C or Pd-Al₂O₃) for coupling reactions; these enable easy recovery and reuse, reducing costs .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, particularly for exothermic steps, improving yield by 10–15% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
